2-(Benzylamino)acetaldehyde
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Overview
Description
2-(Benzylamino)acetaldehyde is an organic compound with the molecular formula C9H11NO It is characterized by the presence of a benzylamino group attached to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzylamino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of benzylamine with glyoxylic acid or its derivatives under controlled conditions. The reaction typically proceeds via nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize side reactions and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)acetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 2-(Benzylamino)acetic acid.
Reduction: 2-(Benzylamino)ethanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-(Benzylamino)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzylamino)acetaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form Schiff bases with primary amines, which are important intermediates in many biochemical pathways . The benzylamino group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Lacks the aldehyde group, making it less reactive in certain types of reactions.
Acetaldehyde: Lacks the benzylamino group, limiting its applications in synthesis.
2-(Benzylamino)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
2-(Benzylamino)acetaldehyde is unique due to the presence of both a benzylamino group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
75971-37-8 |
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Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(benzylamino)acetaldehyde |
InChI |
InChI=1S/C9H11NO/c11-7-6-10-8-9-4-2-1-3-5-9/h1-5,7,10H,6,8H2 |
InChI Key |
ONGYYRQSCJYQHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC=O |
Origin of Product |
United States |
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